molecular formula C12H12O4S B1589983 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 35212-99-8

5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No. B1589983
CAS RN: 35212-99-8
M. Wt: 252.29 g/mol
InChI Key: GUZPWUYCMLYIPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester is C12H12O4S . The InChI code is 1S/C12H13O4S/c1-14-8-4-7-5-11(12(13)16-3)17-10(7)6-9(8)15-2/h4-6,17H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester include a molecular weight of 252.29 g/mol. The compound is stored at 28°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical structure of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester serves as a key precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of racemic octahydrobenzo[g]quinolines, which are important intermediates for pharmaceutically active compounds. This process involves starting materials such as 1,6-dimethoxy-naphthalene, showcasing an efficient route for large-scale synthesis suitable for pharmaceutical applications (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Advanced Organic Synthesis Techniques

The compound's versatility extends to its use in advanced organic synthesis techniques. It has been implicated in the ortho-functionalization of arylboronic acids, aiding in the creation of novel compounds with potential applications in material science and drug discovery (Da̧browski, Kurach, Luliński, & Serwatowski, 2007). Additionally, its structural features enable the exploration of hydrogen bonding in polymeric materials, offering insights into the design of novel polymeric materials with enhanced properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Development of New Chemical Entities

Moreover, the compound has been pivotal in the development of new chemical entities aimed at treating hyperproliferative and inflammatory disorders. Its synthesis and application highlight the potential for creating effective treatments for a variety of diseases, underscoring its significance in medicinal chemistry (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Exploration in Material Science

Research into thiophene-containing compounds, including derivatives of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester, has contributed significantly to material science, particularly in the development of compounds with anticancer, antibacterial, antiviral, and antioxidant activity. These findings open up new avenues for the application of thiophene derivatives in various domains of science and technology (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Safety And Hazards

The safety information available indicates that 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester is an irritant .

properties

IUPAC Name

methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c1-14-8-4-7-5-11(12(13)16-3)17-10(7)6-9(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZPWUYCMLYIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501228
Record name Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate

CAS RN

35212-99-8
Record name Benzo[b]thiophene-2-carboxylic acid, 5,6-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35212-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4,5-dimethoxybenzaldehyde (1.10 g, 6 mmol) in DMF (50 mL) was added methyl 2-mercaptoacetate (0.58 mL, 6.6 mmol) and potassium carbonate (2.48 g, 18 mmol). The resulting mixture was then heated at 60° C. for 15 hours. The DMF was removed via rotary evaporation and the residue was diluted with water and extracted with DCM. The organic phase was dried over sodium sulfate and the solvent was removed under reduced pressure to afford methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate as a light yellow solid (1.0 g, 67%). LC-MS (ES-API); rt 8.48 min; m/z calculated for C12H12O4S [M+Na]+ 275.0, found 275.0.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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